molecular formula C23H20N2O2 B4000123 2-(cinnamoylamino)-N-(3-methylphenyl)benzamide

2-(cinnamoylamino)-N-(3-methylphenyl)benzamide

Cat. No.: B4000123
M. Wt: 356.4 g/mol
InChI Key: DQYSNTTXXFVILZ-CCEZHUSRSA-N
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Description

2-(cinnamoylamino)-N-(3-methylphenyl)benzamide is a useful research compound. Its molecular formula is C23H20N2O2 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.152477885 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Histone Deacetylase Inhibition for Cancer Treatment
One area of application for compounds similar to 2-(cinnamoylamino)-N-(3-methylphenyl)benzamide is in cancer research, specifically as histone deacetylase (HDAC) inhibitors. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an orally active HDAC inhibitor that selectively inhibits HDACs 1-3 and 11, showing significant antitumor activity and promise as an anticancer drug (Zhou et al., 2008).

Antimicrobial Activity
Compounds with structural similarities to this compound have been evaluated for their antimicrobial properties. A study on 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides showed biological activity comparable with or higher than standard antibiotics against mycobacterial, bacterial, and fungal strains, highlighting their potential as new antimicrobial agents (Imramovský et al., 2011).

Anti-inflammatory and Antioxidative Properties
Research into cinnamic acid derivatives, including structures akin to this compound, has discovered compounds with significant lipoxygenase inhibition and antioxidative activities, suggesting potential for the treatment of inflammation-related disorders. One study synthesized novel derivatives showing high lipoxygenase (LOX) inhibition and antiproteolytic activity, indicating their value as multitarget agents for treating diseases with an inflammatory component (Peperidou et al., 2017).

Optoelectronic Properties
The optoelectronic characteristics of certain organic compounds structurally related to this compound have been studied, with findings indicating potential applications in materials science. A particular study focused on the optical properties of an organic compound, demonstrating its suitability for use in optoelectronic devices due to specific optical energy gaps and smooth, homogeneous film formation when doped with polymethyl methacrylate (PMMA) (Al-hazam et al., 2019).

Drug Design and COX-2 Inhibition
The structural analogy and drug design approach have led to the development of bioactive cinnamoyl hydrazones, aiming for selective COX-2 inhibition. These designed compounds show promise as COX-2 selective inhibitors, potentially contributing to the development of new anti-inflammatory drugs with improved potency and selectivity (Banu et al., 2016).

Properties

IUPAC Name

N-(3-methylphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c1-17-8-7-11-19(16-17)24-23(27)20-12-5-6-13-21(20)25-22(26)15-14-18-9-3-2-4-10-18/h2-16H,1H3,(H,24,27)(H,25,26)/b15-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYSNTTXXFVILZ-CCEZHUSRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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